molecular formula C11H13ClN2O3 B3372072 N'-(2-chloroacetyl)-4-ethoxybenzohydrazide CAS No. 864178-08-5

N'-(2-chloroacetyl)-4-ethoxybenzohydrazide

Cat. No. B3372072
CAS RN: 864178-08-5
M. Wt: 256.68 g/mol
InChI Key: FMCKPUMDDVLOFR-UHFFFAOYSA-N
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Description

“N’-(2-chloroacetyl)-4-ethoxybenzohydrazide” is a complex organic compound. It contains a benzohydrazide group, which is a common moiety in medicinal chemistry due to its potential biological activities . The compound also has a chloroacetyl group, which is often involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “N’-(2-chloroacetyl)-4-ethoxybenzohydrazide” are not available, similar compounds are often synthesized through acylation reactions. For instance, N-chloroacetylation of amino compounds can be achieved using chloroacetyl chloride .


Chemical Reactions Analysis

The compound likely undergoes reactions typical for its functional groups. For example, the chloroacetyl group can participate in nucleophilic substitution reactions .

Scientific Research Applications

Occurrence and Fate of Chemical Compounds in Environments

Research in aquatic environments has highlighted the occurrence, fate, and behavior of various chemical compounds, such as parabens. These studies investigate the persistence and transformation of chemicals in water bodies, which is crucial for understanding the environmental impact of synthetic compounds. Such methodologies could be relevant for studying N'-(2-chloroacetyl)-4-ethoxybenzohydrazide in environmental contexts (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Methods for Chemical Analysis

The development and application of analytical methods to determine antioxidant activity highlight the importance of understanding chemical interactions and mechanisms. Such methods are crucial for the comprehensive study of chemical compounds, including their stability, reactivity, and biological activities. These techniques could be applied to analyze the properties and applications of N'-(2-chloroacetyl)-4-ethoxybenzohydrazide (Munteanu & Apetrei, 2021).

Synthetic Procedures in Medicinal Chemistry

Research on synthetic procedures aims to develop new compounds with potential therapeutic applications. This involves exploring chemical reactions, synthesis routes, and the biological activity of synthesized compounds. Understanding these procedures is fundamental for the development of new drugs or materials based on specific chemical frameworks, such as N'-(2-chloroacetyl)-4-ethoxybenzohydrazide (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Enzymatic Treatment of Organic Pollutants

The use of enzymes in the treatment of wastewater contaminated with organic pollutants is an area of environmental biotechnology with direct implications for the removal and degradation of hazardous substances. Research on oxidoreductive enzymes and their applications in decolorizing and detoxifying textile dyes and other pollutants could provide insight into potential biotechnological applications of N'-(2-chloroacetyl)-4-ethoxybenzohydrazide for environmental remediation (Husain, 2006).

Future Directions

The future research directions for “N’-(2-chloroacetyl)-4-ethoxybenzohydrazide” could involve studying its potential biological activities, given the known activities of similar compounds . Additionally, further studies could explore its synthesis and reactivity .

properties

IUPAC Name

N'-(2-chloroacetyl)-4-ethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-2-17-9-5-3-8(4-6-9)11(16)14-13-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCKPUMDDVLOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroacetyl)-4-ethoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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